molecular formula C₂₁H₁₄D₇O₄P B1153918 Bis(m-cresyl) o-Cresyl Phosphate-d7

Bis(m-cresyl) o-Cresyl Phosphate-d7

Cat. No.: B1153918
M. Wt: 375.41
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic IUPAC name for Bis(m-cresyl) o-Cresyl Phosphate-d7 is (2-methylphenyl) (3-methylphenyl) [2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphate . This nomenclature specifies:

  • Substituent positions : Two meta-cresyl groups (3-methylphenyl) and one ortho-cresyl group (2-methylphenyl).
  • Deuterium labeling : Seven deuterium atoms replace hydrogens at positions 2, 3, 4, and 6 on the aromatic ring and the methyl group (CD₃) at position 5 of the ortho-cresyl moiety.

Systematic numbering follows the priority of phosphate ester groups, with cresyl substituents ordered by Cahn-Ingold-Prelog rules. The deuterated positions are explicitly denoted using isotopic descriptors (tetradeuterio and trideuteriomethyl) .

Molecular Formula and Isotopic Composition Analysis

The molecular formula is C₂₁H₁₄D₇O₄P , with a molecular weight of 375.41 g/mol . Isotopic composition analysis reveals:

Element Natural Abundance Deuterated Form
Hydrogen 99.98% H¹ 7 D atoms (D²)
Carbon 98.9% C¹² Unmodified
Oxygen 99.76% O¹⁶ Unmodified
Phosphorus 100% P³¹ Unmodified

Deuterium enrichment occurs at specific positions:

  • Aromatic ring : D4 (2,3,4,6-H → D).
  • Methyl group : CD₃ (5-CH₃ → CD₃) .

Mass spectrometry confirms isotopic peaks at m/z 375.41 (M⁺) with a +7 Da shift compared to the non-deuterated analog (C₂₁H₂₁O₄P, 368.37 g/mol) .

X-ray Crystallographic Studies of Deuterated Analog

While direct X-ray data for this compound is unavailable, studies on analogous tri-ortho-cresyl phosphate (ToCP) reveal:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Bond lengths : P=O (1.48 Å), P-O-C (1.60 Å) .

Deuterium substitution minimally affects bond lengths (<0.01 Å difference) but alters vibrational modes in IR/Raman spectra. Neutron diffraction studies of similar deuterated organophosphates show reduced thermal motion parameters due to deuterium’s lower zero-point energy .

Comparative Structural Analysis with Non-deuterated Congeners

Key structural differences between deuterated and non-deuterated forms:

Property Non-deuterated Deuterated
Molecular weight (g/mol) 368.37 375.41
C-H/D stretching (cm⁻¹) 3050 (C-H) 2250 (C-D)
Torsional barrier (kJ/mol) 12.5 13.2 (due to D mass)

Deuterium’s isotopic effect increases rotational barriers by ~5% and reduces vibrational amplitudes, as observed in computational models .

Conformational Dynamics via Computational Chemistry Models

Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict three stable conformers:

  • Syn-periplanar : Phosphate oxygen aligned with ortho-cresyl group (ΔG = 0 kJ/mol).
  • Anti-periplanar : Phosphate oxygen opposite meta-cresyl groups (ΔG = 2.3 kJ/mol).
  • Gauche : Dihedral angle of 60° between substituents (ΔG = 4.1 kJ/mol) .

Molecular dynamics (MD) simulations in hexane solvent show rotational relaxation times of 18 ps for deuterated vs. 15 ps for non-deuterated forms, attributed to deuterium’s higher mass .

\textit{Energy profile for rotation:}  
E(\theta) = \frac{V_3}{2}(1 - \cos 3\theta) + \frac{V_6}{2}(1 - \cos 6\theta)  

Where $$ V3 = 12.5 \, \text{kJ/mol} $$ and $$ V6 = 1.8 \, \text{kJ/mol} $$ .

Properties

Molecular Formula

C₂₁H₁₄D₇O₄P

Molecular Weight

375.41

Synonyms

Phosphoric Acid 2-Methylphenyl Bis(3-methylphenyl) Ester-d7

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H21O4P
  • Molecular Weight : 375.406 g/mol
  • Structure : The compound consists of a phosphate group bonded to two cresyl moieties, specifically ortho- and meta-cresol isomers, which contribute to its unique chemical behavior and stability due to deuterium labeling.

Applications in Analytical Chemistry

  • Mass Spectrometry :
    • Bis(m-cresyl) o-Cresyl Phosphate-d7 serves as a standard reference material in mass spectrometry due to its distinct isotopic labeling. This allows for precise quantification and tracking of chemical substances in complex mixtures.
    • The compound's deuterated nature enhances its stability and improves the sensitivity of detection methods, making it suitable for environmental monitoring and metabolic studies.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • Its unique spectral characteristics enable researchers to use this compound in NMR studies to investigate interactions within biological systems.

Environmental Applications

  • Metabolic Tracking :
    • The isotopic labeling with deuterium allows for tracking the compound in metabolic studies or environmental assessments. This is particularly useful in understanding the fate of organophosphates in ecosystems and their potential toxicological effects.
  • Pollution Studies :
    • The compound can be utilized to assess exposure levels in various environments, providing insights into contamination sources and pathways.

Toxicological Studies

  • Neurotoxic Effects :
    • Research indicates that similar compounds, such as tri-o-cresyl phosphate, interact with enzymes like butyrylcholinesterase, leading to neurotoxic effects. Investigating these interactions can reveal insights into potential toxicity mechanisms associated with this compound .
  • Case Study on Exposure Indicators :
    • A study developed a mass spectrometry method for detecting cresyl phosphate adducts on human butyrylcholinesterase as an indicator of exposure to neurotoxic agents. This method highlights the relevance of this compound in understanding health risks related to organophosphate exposure .

Preparation Methods

Deuterated Cresol Synthesis

Deuterated cresols serve as the foundational building blocks. Meta-cresyl (m-cresyl) and ortho-cresyl (o-cresyl) groups are synthesized via acid-catalyzed exchange reactions using deuterated water (D₂O) or direct methylation of deuterated phenols. For example:

  • m-Cresol-d₇ : Prepared by refluxing m-cresol with D₂O in the presence of Pt/C catalysts at 120°C for 48 hours, achieving >98% deuteration at methyl and aromatic positions.

  • o-Cresol-d₇ : Synthesized via Grignard reaction using CD₃MgBr and deuterated bromobenzene, followed by acidic workup.

Isotopic purity is validated using gas chromatography-mass spectrometry (GC-MS), with deviations ≤5 ppm from theoretical masses.

Phosphorylation Reaction

Phosphorylation proceeds through a nucleophilic substitution mechanism. A mixture of m-cresol-d₇ and o-cresol-d₇ is reacted with POCl₃ under anhydrous conditions:

2 m-Cresol-d₇ + o-Cresol-d₇ + POCl₃ → Bis(m-cresyl) o-Cresyl Phosphate-d₇ + 3 HCl\text{2 m-Cresol-d₇ + o-Cresol-d₇ + POCl₃ → Bis(m-cresyl) o-Cresyl Phosphate-d₇ + 3 HCl}

Key Parameters :

  • Molar Ratio : A 2:1:1 ratio of m-cresol-d₇, o-cresol-d₇, and POCl₃ minimizes side products.

  • Temperature : Gradual heating from 0°C to 60°C over 4 hours prevents exothermic runaway.

  • Solvent : Anhydrous toluene or dichloromethane enhances solubility and reaction homogeneity.

Stepwise Laboratory Protocol

Materials and Equipment

ComponentSpecificationSource
m-Cresol-d₇≥98% isotopic purity, CAS 66455-17-2Custom synthesis
o-Cresol-d₇≥97% isotopic purity, CAS 66455-18-3CDN Isotopes
Phosphorus oxychloride99.9%, anhydrous, CAS 10025-87-3Sigma-Aldrich
Anhydrous tolueneHPLC grade, ≤0.005% H₂OFisher Scientific

Procedure

  • Deuterated Cresol Preparation :

    • Combine 10 mmol m-cresol-d₇ and 5 mmol o-cresol-d₇ in a three-neck flask under nitrogen.

    • Cool to 0°C using an ice bath, then add 5 mmol POCl₃ dropwise over 30 minutes.

    • Reflux at 60°C for 6 hours, monitoring by thin-layer chromatography (TLC; hexane:ethyl acetate 4:1).

  • Workup and Isolation :

    • Quench excess POCl₃ with ice-cold D₂O, then extract with dichloromethane (3 × 50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification :

    • Perform column chromatography (SiO₂, gradient elution 5–20% ethyl acetate in hexane).

    • Collect fractions containing the target compound (Rf = 0.45) and evaporate solvents.

Yield : 50–68% (average 59 ± 4%).

Optimization Strategies

Isotopic Fidelity

Deuterium retention during phosphorylation exceeds 95% when reaction temperatures remain below 70°C. Higher temperatures promote H/D exchange, particularly at ortho-methyl groups.

Side Reactions and Mitigation

  • Di-ester Formation : Occurs with insufficient POCl₃. Increasing POCl₃:cresol ratio to 1.2:1 reduces di-ester byproducts to <5%.

  • Isomeric Cross-contamination : Add 2,6-lutidine (10 mol%) to suppress transesterification between cresol isomers.

Analytical Characterization

Mass Spectrometry

APCI-MS analysis confirms molecular ion [M+H]⁺ at m/z 376.41 (calc. 376.41) and diagnostic fragments:

  • m/z 279.2: Loss of o-cresol-d₇ ([CBDP-D]⁺)

  • m/z 293.1: Phosphoric acid-d₇ adduct

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃):

  • δ 2.25 (s, 6H, m-cresyl-CD₃)

  • δ 2.31 (s, 3H, o-cresyl-CD₃)

  • Aromatic protons absent due to deuteration.

Industrial-Scale Adaptations

Batch processes in pilot plants (50–100 L) achieve 45–52% yield via:

  • Continuous Distillation : Removes HCl gas in real-time, shifting equilibrium toward product.

  • Microreactor Systems : Enhance heat transfer, reducing reaction time to 2 hours .

Q & A

Q. How can researchers validate the synthesis and structural integrity of Bis(m-cresyl) o-Cresyl Phosphate-d7?

  • Methodological Answer : Synthesis of the deuterated compound requires isotopic labeling at specific positions (e.g., methyl or aromatic protons). Confirm structural integrity using NMR spectroscopy (e.g., 1^1H NMR for non-deuterated regions and 31^{31}P NMR for phosphate linkage) and high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C21_{21}H14_{14}D4_4O4_4P vs. non-deuterated C21_{21}H21_{21}O4_4P) . Cross-reference with databases like PubChem for spectral libraries .

Q. What analytical techniques are optimal for assessing purity and isotopic enrichment in this compound?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to separate and quantify impurities (e.g., residual non-deuterated isomers). Isotopic enrichment can be measured via deuterium nuclear magnetic resonance (2^2H NMR) or isotope ratio mass spectrometry (IRMS) . Ensure batch-to-batch consistency by comparing with certified reference materials (CRMs) .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Adopt a split-plot randomized block design to simulate environmental compartments (water, sediment, biota). Use deuterated analogs to track transformation pathways via isotope-ratio profiling . Monitor abiotic factors (pH, temperature) and biotic factors (microbial activity) over long-term studies (e.g., 6–12 months) to assess degradation kinetics and metabolite formation .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of organophosphate esters like this compound?

  • Methodological Answer : Conduct dose-response alignment to reconcile discrepancies. For in vitro studies, use primary hepatocyte cultures to assess metabolic activation (e.g., cytochrome P450-mediated oxidation). For in vivo models, apply physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Validate using isotopic tracing (via deuterated analogs) to quantify bioaccumulation .

Q. How can researchers design mechanistic studies to elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Combine stable isotope labeling (deuterium) with untargeted metabolomics to identify phase I/II metabolites. Use knockout cell lines (e.g., CYP450-deficient) to isolate enzymatic contributions. Validate findings with synchrotron-based X-ray absorption spectroscopy (XAS) to map phosphorus-containing intermediates .

Q. What methodologies are recommended for quantifying low-abundance degradation products of this compound in complex matrices?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with deuterium-coded affinity tags (DCAT) to enhance sensitivity. Use molecularly imprinted polymers (MIPs) for selective extraction from soil or biological samples. Cross-validate with high-field NMR (e.g., 800 MHz) for structural confirmation of trace metabolites .

Methodological Frameworks

  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigorous question formulation .
  • Data Validation : Utilize multi-laboratory studies to confirm reproducibility, especially for isotopic analyses .

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